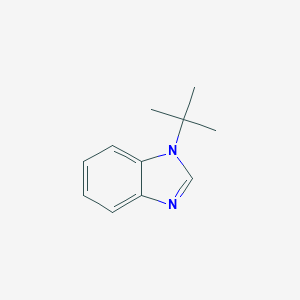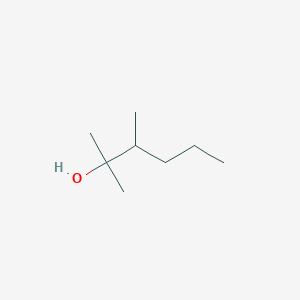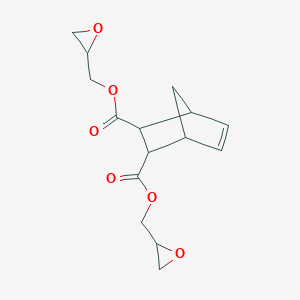
Bis(2,3-epoxypropyl) bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,3-epoxypropyl) bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate (BEH) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BEH is a bicyclic compound that contains two epoxy groups and two carboxylate groups, making it a versatile molecule for chemical reactions.
Mécanisme D'action
The mechanism of action of Bis(2,3-epoxypropyl) bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate as an anticancer agent involves the inhibition of DNA synthesis and cell division. Bis(2,3-epoxypropyl) bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate reacts with DNA to form adducts, which prevent the replication of DNA and ultimately lead to cell death.
Effets Biochimiques Et Physiologiques
Bis(2,3-epoxypropyl) bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate has been shown to have low toxicity towards normal cells, making it a promising candidate for cancer treatment. However, it can cause DNA damage and cell death in cancer cells, leading to the inhibition of tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Bis(2,3-epoxypropyl) bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate in lab experiments is its high reactivity towards nucleophiles, making it a versatile building block for the synthesis of various compounds. However, the synthesis of Bis(2,3-epoxypropyl) bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate can be challenging and requires multiple steps, making it a time-consuming process.
Orientations Futures
There are several future directions for the study of Bis(2,3-epoxypropyl) bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate, including the development of more efficient synthesis methods, the exploration of its potential as a crosslinker for various polymers, and the investigation of its potential as an anticancer agent in combination with other drugs. Additionally, the study of the toxicological effects of Bis(2,3-epoxypropyl) bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate on normal cells and its potential as a drug delivery agent could also be explored in the future.
In conclusion, Bis(2,3-epoxypropyl) bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate is a versatile compound with potential applications in various fields, including material science, organic chemistry, and pharmaceuticals. Its mechanism of action as an anticancer agent involves the inhibition of DNA synthesis and cell division, making it a promising candidate for cancer treatment. However, more research is needed to fully understand its potential and limitations.
Méthodes De Synthèse
Bis(2,3-epoxypropyl) bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate can be synthesized through a multistep process involving the reaction of bicyclo[2.2.1]hept-5-ene with epichlorohydrin to form the bisepoxide. The bisepoxide is then reacted with dimethyl oxalate to form the desired product, Bis(2,3-epoxypropyl) bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate.
Applications De Recherche Scientifique
Bis(2,3-epoxypropyl) bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate has been extensively studied for its potential applications in various fields including material science, organic chemistry, and pharmaceuticals. In material science, Bis(2,3-epoxypropyl) bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate has been used as a crosslinker for various polymers, resulting in improved mechanical and thermal properties. In organic chemistry, Bis(2,3-epoxypropyl) bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate has been used as a building block for the synthesis of various compounds due to its reactivity towards nucleophiles. In pharmaceuticals, Bis(2,3-epoxypropyl) bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
18266-33-6 |
|---|---|
Nom du produit |
Bis(2,3-epoxypropyl) bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate |
Formule moléculaire |
C15H18O6 |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
bis(oxiran-2-ylmethyl) bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate |
InChI |
InChI=1S/C15H18O6/c16-14(20-6-10-4-18-10)12-8-1-2-9(3-8)13(12)15(17)21-7-11-5-19-11/h1-2,8-13H,3-7H2 |
Clé InChI |
LSELIYBTFJVUSX-UHFFFAOYSA-N |
SMILES |
C1C2C=CC1C(C2C(=O)OCC3CO3)C(=O)OCC4CO4 |
SMILES canonique |
C1C2C=CC1C(C2C(=O)OCC3CO3)C(=O)OCC4CO4 |
Autres numéros CAS |
18266-33-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(6S,8R,9S,10R,13S,14S,16R,17R)-17-Acetyl-6,10,13,16-tetramethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B102511.png)
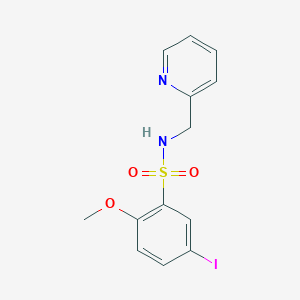
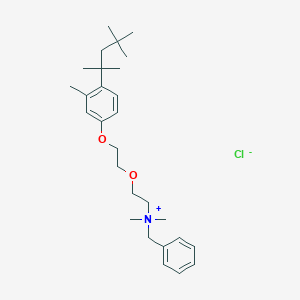
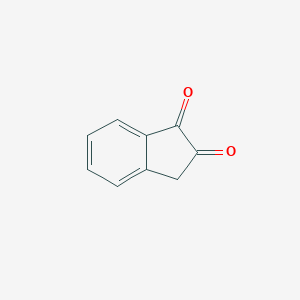
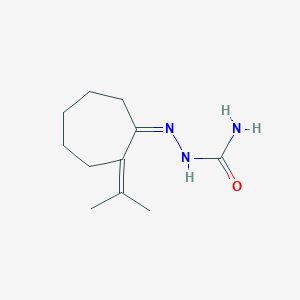
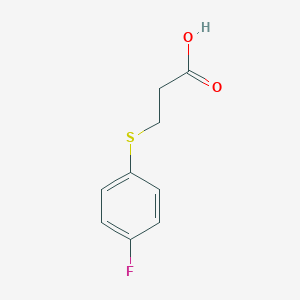
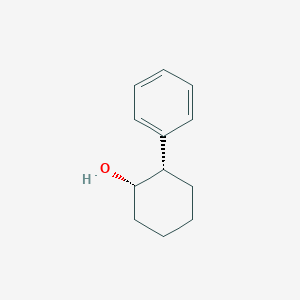
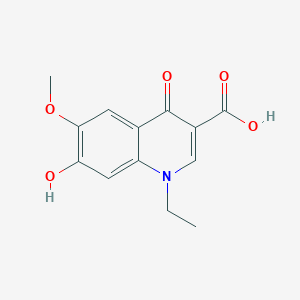

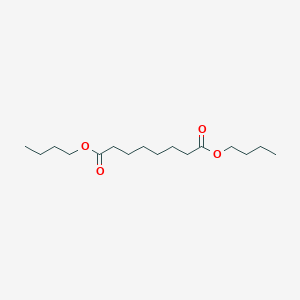
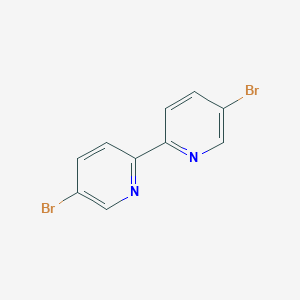
![Benzenamine, 4-[2-(4-isothiocyanatophenyl)ethenyl]-N,N-dimethyl-](/img/structure/B102529.png)
